molecular formula C15H17N3OS B5188331 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine

4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine

Cat. No.: B5188331
M. Wt: 287.4 g/mol
InChI Key: XHOSXEOCINOWKD-UHFFFAOYSA-N
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Description

4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a furan-2-ylmethyl group, and two methyl groups attached to the pyrrolopyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrimidine derivatives and pyrrole derivatives.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylsulfanyl group using reagents like ethanethiol under basic conditions.

    Attachment of the furan-2-ylmethyl group: This can be accomplished through alkylation reactions using furan-2-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring, using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethanethiol, methyl iodide, furan-2-ylmethyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted derivatives depending on the nature of the nucleophile.

Scientific Research Applications

4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
  • 4-Ethylsulfanyl-7-(thiophen-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
  • 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[3,4-d]pyrimidine

Uniqueness

4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the ethylsulfanyl and furan-2-ylmethyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-4-20-15-13-10(2)11(3)18(14(13)16-9-17-15)8-12-6-5-7-19-12/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOSXEOCINOWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1C(=C(N2CC3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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